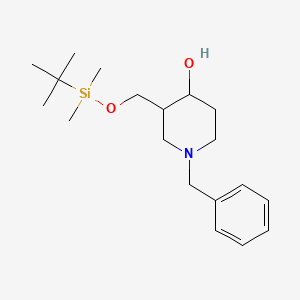

1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol is a chemical compound with the molecular formula C19H33NO2Si It is characterized by the presence of a piperidine ring substituted with a benzyl group, a tert-butyldimethylsilyloxy group, and a hydroxyl group

Métodos De Preparación

The synthesis of 1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol typically involves multiple steps. One common synthetic route includes the protection of a piperidine derivative with a tert-butyldimethylsilyl (TBDMS) group, followed by benzylation and subsequent hydroxylation. The reaction conditions often involve the use of reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) for silylation, benzyl bromide for benzylation, and various oxidizing agents for hydroxylation. Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and yield .

Análisis De Reacciones Químicas

1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). .

Aplicaciones Científicas De Investigación

1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a protecting group in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mecanismo De Acción

The mechanism of action of 1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The tert-butyldimethylsilyloxy group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The benzyl group and hydroxyl group also play crucial roles in its reactivity and interactions with biological molecules .

Comparación Con Compuestos Similares

1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol can be compared with other similar compounds, such as:

1-Benzyl-4-hydroxypiperidine: Lacks the tert-butyldimethylsilyloxy group, resulting in different reactivity and applications.

3-((tert-Butyldimethylsilyloxy)methyl)piperidine:

1-Benzyl-3-hydroxypiperidine: Similar structure but without the tert-butyldimethylsilyloxy group, leading to different chemical behavior and applications. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties

Actividad Biológica

1-Benzyl-3-((tert-butyldimethylsilyloxy)methyl)piperidin-4-ol is a synthetic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H33NO2Si, featuring a piperidine ring substituted with a benzyl group, a tert-butyldimethylsilyloxy group, and a hydroxyl group. The presence of these functional groups contributes to its unique chemical behavior and biological interactions.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This activity is primarily attributed to their ability to donate hydrogen atoms or electrons, neutralizing free radicals and preventing oxidative stress within cells. The antioxidant potential is crucial in mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Interaction

The compound has been studied for its interactions with specific enzymes, which can influence metabolic pathways. The tert-butyldimethylsilyloxy group enhances the compound's binding affinity to target enzymes, potentially modulating their activity. This interaction could lead to therapeutic applications in metabolic disorders where enzyme regulation is critical.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. By acting on neurotransmitter systems or reducing oxidative stress in neural tissues, it could help in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The mechanism of action involves several pathways:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic processes.

- Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress.

- Neurotransmitter Interaction : It may influence neurotransmitter levels, enhancing cognitive function or mood stabilization.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Benzyl-4-hydroxypiperidine | Lacks silyloxy group | Moderate antioxidant |

| 3-((tert-butyldimethylsilyloxy)methyl)piperidine | Similar structure | Limited enzyme interaction |

| 1-Benzyl-3-hydroxypiperidine | No silylation | Reduced reactivity |

This table illustrates the unique position of this compound in terms of its enhanced biological activities due to its specific structural features.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antioxidant Study : A study highlighted the compound's ability to reduce oxidative stress markers in cellular models, suggesting potential applications in age-related diseases.

- Neuroprotective Research : In vivo studies demonstrated that administration of the compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation.

- Enzyme Interaction Analysis : Research indicated that the compound selectively inhibited certain cytochrome P450 enzymes, which are crucial for drug metabolism, suggesting implications for pharmacokinetics.

Propiedades

IUPAC Name |

1-benzyl-3-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2Si/c1-19(2,3)23(4,5)22-15-17-14-20(12-11-18(17)21)13-16-9-7-6-8-10-16/h6-10,17-18,21H,11-15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJUGHMRJSEITE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CN(CCC1O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.